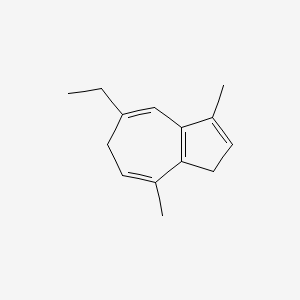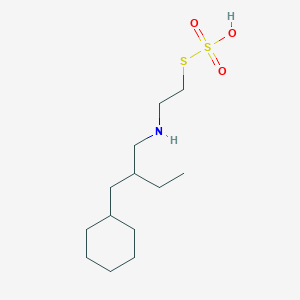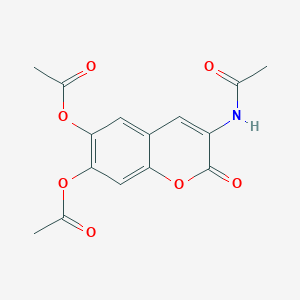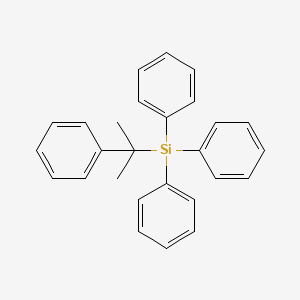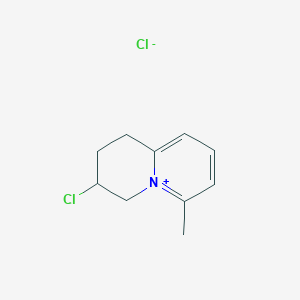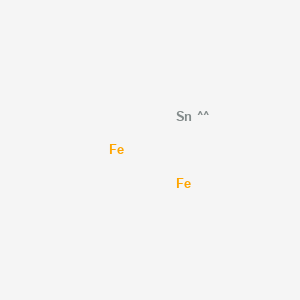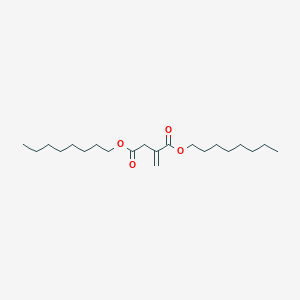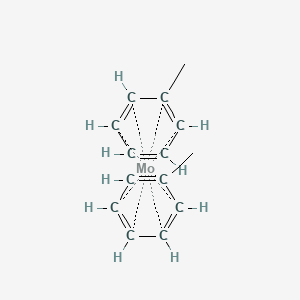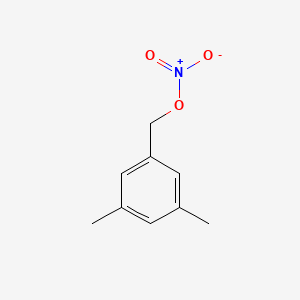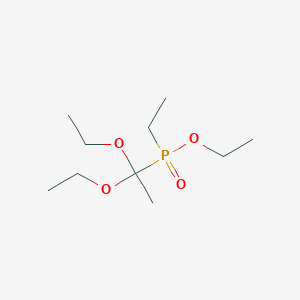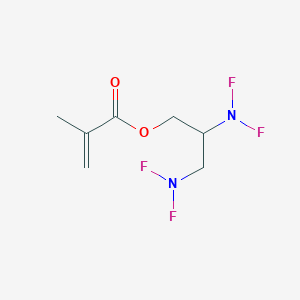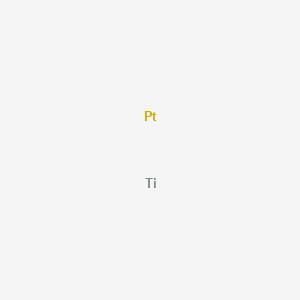
Platinum--titanium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum–titanium (1/1) is a compound consisting of equal parts platinum and titanium. This compound is known for its unique properties, including high corrosion resistance, excellent catalytic activity, and significant mechanical strength. These attributes make it valuable in various industrial and scientific applications .
准备方法
Synthetic Routes and Reaction Conditions: Platinum–titanium (1/1) can be synthesized through several methods, including physical vapor deposition (PVD), electrodeposition, and chemical reduction. In PVD, thin films of platinum are deposited onto titanium substrates through evaporation or sputtering techniques . Electrodeposition involves the reduction of platinum ions from a solution onto a titanium substrate, typically using chloroplatinic acid as the precursor . Chemical reduction methods may also be employed, where platinum ions are reduced in the presence of titanium to form the desired compound.
Industrial Production Methods: Industrial production of platinum–titanium (1/1) often involves large-scale PVD processes due to their efficiency and ability to produce uniform coatings. Electrodeposition is also used in industrial settings, particularly for applications requiring precise control over the thickness and morphology of the platinum layer .
化学反应分析
Types of Reactions: Platinum–titanium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s catalytic properties make it particularly effective in oxidation-reduction reactions.
Common Reagents and Conditions: Common reagents used in reactions involving platinum–titanium (1/1) include hydrogen peroxide for oxidation reactions and hydrazine for reduction reactions. These reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed: The major products formed from reactions involving platinum–titanium (1/1) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound can facilitate the formation of water and oxygen from hydrogen peroxide .
科学研究应用
Platinum–titanium (1/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation processes . In biology and medicine, the compound’s biocompatibility makes it suitable for use in medical implants and devices . Additionally, its high corrosion resistance and mechanical strength make it valuable in industrial applications, such as in the aerospace and automotive industries .
作用机制
The mechanism by which platinum–titanium (1/1) exerts its effects is primarily through its catalytic activity. The compound facilitates various chemical reactions by providing a surface for reactants to adsorb and react. This catalytic activity is due to the unique electronic properties of platinum and titanium, which allow for efficient electron transfer and activation of reactants .
相似化合物的比较
Similar Compounds: Similar compounds to platinum–titanium (1/1) include other platinum-based alloys and titanium-based alloys. Examples include platinum-rhodium and titanium-aluminum alloys .
Uniqueness: Platinum–titanium (1/1) is unique due to its combination of high catalytic activity, corrosion resistance, and mechanical strength. While other platinum-based alloys may offer similar catalytic properties, they often lack the mechanical strength and corrosion resistance provided by titanium. Conversely, titanium-based alloys may offer excellent mechanical properties but lack the catalytic activity of platinum .
属性
CAS 编号 |
12038-31-2 |
|---|---|
分子式 |
PtTi |
分子量 |
242.95 g/mol |
IUPAC 名称 |
platinum;titanium |
InChI |
InChI=1S/Pt.Ti |
InChI 键 |
UUWCBFKLGFQDME-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


